molecular formula C15H27NO4 B13320271 1-(tert-Butyl) 3-methyl (3S,4S)-4-isobutylpyrrolidine-1,3-dicarboxylate

1-(tert-Butyl) 3-methyl (3S,4S)-4-isobutylpyrrolidine-1,3-dicarboxylate

Cat. No.: B13320271
M. Wt: 285.38 g/mol
InChI Key: NYJSASXBMYXNFJ-VXGBXAGGSA-N
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Description

1-(tert-Butyl) 3-methyl (3S,4S)-4-isobutylpyrrolidine-1,3-dicarboxylate is a complex organic compound that features a pyrrolidine ring substituted with tert-butyl, methyl, and isobutyl groups

Preparation Methods

The synthesis of 1-(tert-Butyl) 3-methyl (3S,4S)-4-isobutylpyrrolidine-1,3-dicarboxylate typically involves multi-step organic reactions. The preparation begins with the formation of the pyrrolidine ring, followed by the introduction of the tert-butyl, methyl, and isobutyl groups through various substitution reactions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of specific catalysts.

Chemical Reactions Analysis

1-(tert-Butyl) 3-methyl (3S,4S)-4-isobutylpyrrolidine-1,3-dicarboxylate undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions. Common reagents include halogens, acids, and bases.

Scientific Research Applications

1-(tert-Butyl) 3-methyl (3S,4S)-4-isobutylpyrrolidine-1,3-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural properties make it a candidate for studying enzyme interactions and protein binding.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(tert-Butyl) 3-methyl (3S,4S)-4-isobutylpyrrolidine-1,3-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

1-(tert-Butyl) 3-methyl (3S,4S)-4-isobutylpyrrolidine-1,3-dicarboxylate can be compared with other pyrrolidine derivatives, such as:

    1-(tert-Butyl) 3-methyl (3S,4S)-4-ethylpyrrolidine-1,3-dicarboxylate: Similar in structure but with an ethyl group instead of an isobutyl group.

    1-(tert-Butyl) 3-methyl (3S,4S)-4-propylpyrrolidine-1,3-dicarboxylate: Features a propyl group, leading to different chemical and physical properties.

    1-(tert-Butyl) 3-methyl (3S,4S)-4-phenylpyrrolidine-1,3-dicarboxylate:

Properties

Molecular Formula

C15H27NO4

Molecular Weight

285.38 g/mol

IUPAC Name

1-O-tert-butyl 3-O-methyl (3S,4S)-4-(2-methylpropyl)pyrrolidine-1,3-dicarboxylate

InChI

InChI=1S/C15H27NO4/c1-10(2)7-11-8-16(9-12(11)13(17)19-6)14(18)20-15(3,4)5/h10-12H,7-9H2,1-6H3/t11-,12-/m1/s1

InChI Key

NYJSASXBMYXNFJ-VXGBXAGGSA-N

Isomeric SMILES

CC(C)C[C@@H]1CN(C[C@H]1C(=O)OC)C(=O)OC(C)(C)C

Canonical SMILES

CC(C)CC1CN(CC1C(=O)OC)C(=O)OC(C)(C)C

Origin of Product

United States

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